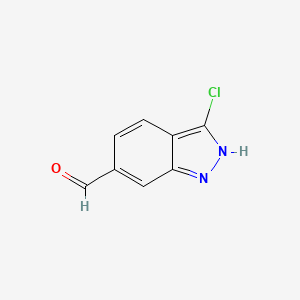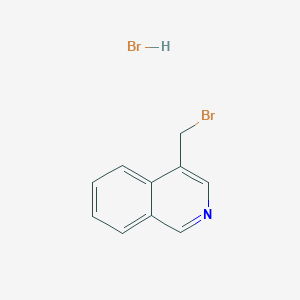
4-(Bromomethyl)isoquinoline hydrobromide
Vue d'ensemble
Description
4-(Bromomethyl)isoquinoline hydrobromide is a chemical compound with the molecular formula C10H9Br2N . It has an average mass of 302.993 Da and a monoisotopic mass of 300.910156 Da .
Synthesis Analysis
A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone was reported in a research paper . The synthesis involved an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)isoquinoline hydrobromide consists of a benzene ring fused to a pyridine ring .Applications De Recherche Scientifique
Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone
- Summary of Application : The compound 4-bromoisoquinoline and 4-bromoisquinolone are synthesized from 2-alkynyl benzyl azides. These compounds are found in many natural products and synthetic pharmaceuticals .
- Methods of Application : The synthesis involves an electrocyclic reaction catalyzed by palladium. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .
- Results or Outcomes : The methodology introduces a bromine into the products, making it more attractive for organic synthesis .
7-(Bromomethyl)isoquinoline hydrobromide
- Summary of Application : This compound is used in proteomics research .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
8-(Bromomethyl)isoquinoline hydrobromide
- Summary of Application : This compound is used in organic chemistry research .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
5-(Bromomethyl)isoquinoline hydrobromide
Safety And Hazards
Propriétés
IUPAC Name |
4-(bromomethyl)isoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFKOOYYHSUSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)isoquinoline hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



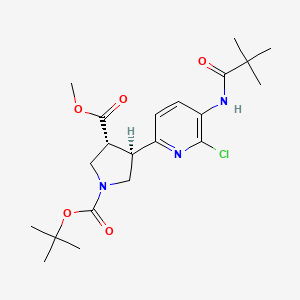
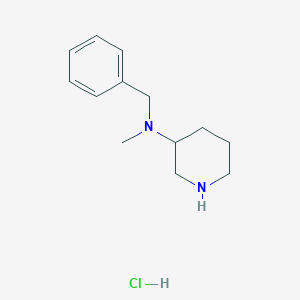
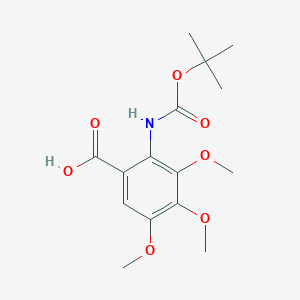
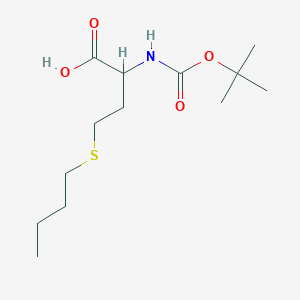
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
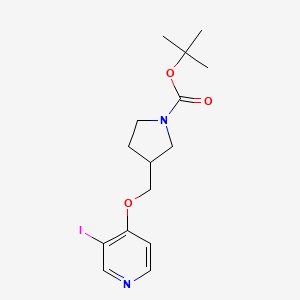
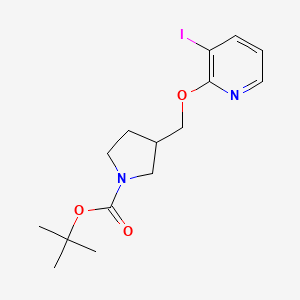
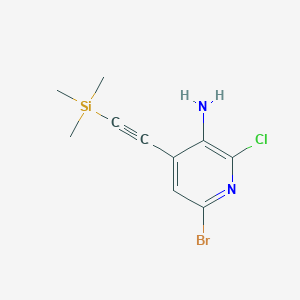
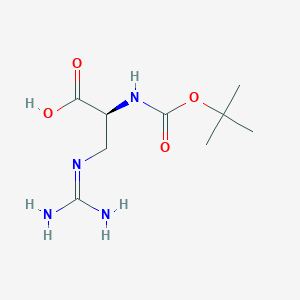
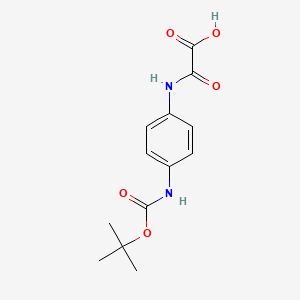
![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
